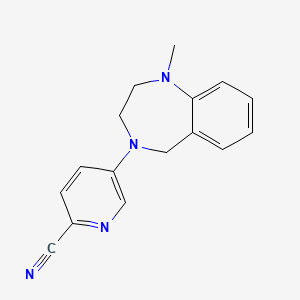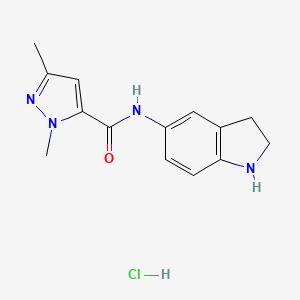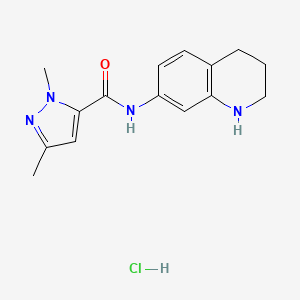
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, also known as PDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDC is a heterocyclic compound that belongs to the class of pyridines and has a molecular formula of C14H17N3O. In
Mécanisme D'action
The mechanism of action of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile is not fully understood. However, it is believed that this compound binds to copper ions through the nitrogen atoms in the diazepane ring and the nitrogen atom in the pyridine ring. The resulting complex exhibits strong fluorescence due to the charge transfer between the copper ion and the this compound molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards mammalian cells, making it an attractive candidate for biological applications. This compound has been shown to selectively bind to copper ions in biological samples, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile for lab experiments include its high selectivity towards copper ions, its low toxicity towards mammalian cells, and its ability to exhibit strong fluorescence. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in biological applications.
Orientations Futures
There are several future directions for the research on 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, the development of this compound-based therapeutics for the treatment of copper-related diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves the reaction of 4-(4-chlorobenzoyl)-1,4-diazepan-1-ylpyridine-2-carbonitrile with propanoic acid in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
Propriétés
IUPAC Name |
5-(4-propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-14(19)18-7-3-6-17(8-9-18)13-5-4-12(10-15)16-11-13/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOYICSQYKFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)
![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)

![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)
![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)

![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)